N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide
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Overview
Description
N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline moiety, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent sulfonylation. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring, followed by sulfonylation using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the sulfonylation process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline moiety or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also play a role in modulating the compound’s biological activity by affecting its solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.
Sulfonamides: Compounds with similar sulfonyl groups but different aromatic or heterocyclic cores.
Uniqueness
N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide is unique due to its combination of a quinoxaline core and a sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C17H19N3O5S2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2,6-dimethyl-3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C17H19N3O5S2/c1-11-8-9-15(12(2)17(11)19-26(3,22)23)27(24,25)20-10-16(21)18-13-6-4-5-7-14(13)20/h4-9,19H,10H2,1-3H3,(H,18,21) |
InChI Key |
TUACYETWEBHVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C)NS(=O)(=O)C |
Origin of Product |
United States |
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